molecular formula C8H9NO2 B1587964 o-Methoxybenzaldehyde oxime CAS No. 29577-53-5

o-Methoxybenzaldehyde oxime

Cat. No. B1587964
CAS RN: 29577-53-5
M. Wt: 151.16 g/mol
InChI Key: CBQNSTKQBGIAEL-TWGQIWQCSA-N
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Description

“o-Methoxybenzaldehyde oxime” is a derivative of “o-Methoxybenzaldehyde”, also known as “2-Methoxybenzaldehyde” or “o-anisaldehyde”. This compound consists of a benzene ring with adjacent formyl and methoxy groups .


Synthesis Analysis

Oxime esters, which include “o-Methoxybenzaldehyde oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Molecular Structure Analysis

The molecular structure of “o-Methoxybenzaldehyde” consists of a benzene ring with adjacent formyl and methoxy groups . The oxime derivative would have an additional oxime group attached to the formyl group.


Chemical Reactions Analysis

Oxime esters, including “o-Methoxybenzaldehyde oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “o-Methoxybenzaldehyde”, the parent compound of “o-Methoxybenzaldehyde oxime”, include a molar mass of 136.150 g·mol−1, a density of 1.127 g/cm3, a melting point of 34–40 °C, and a boiling point of 268 °C .

Scientific Research Applications

Radiosynthesis and Biodistribution Studies

Radiosynthesis involves incorporating radioactive isotopes into compounds for tracing and imaging applications, particularly in positron emission tomography (PET). o-Methoxybenzaldehyde oxime derivatives have been explored for their potential in improving the biodistribution profiles of radiotracers. For example, the conjugation of o-methoxybenzaldehyde oxime derivatives with peptides has been investigated to enhance tumor targeting and imaging in PET studies, showing promising results in modifying in vivo pharmacokinetics for better imaging contrast and excretion profiles (Glaser et al., 2008).

Synthesis and Bioactivity of Oxime Ethers

Oxime ethers derived from o-methoxybenzaldehyde have been designed and synthesized, displaying significant biological activities. Among these compounds, some have shown larvicidal activity against pests like Myzus persicae, and fungicidal activity against pathogens like Rhizoctonia solani. This highlights the potential of o-methoxybenzaldehyde oxime derivatives in developing new pesticides and fungicides (Zhang et al., 2013).

Crystallography and Molecular Structure Analysis

The structural analysis of o-methoxybenzaldehyde oxime derivatives through crystallography provides insights into their molecular conformations and hydrogen-bonding patterns. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and interaction with other molecules. Thedetailed examination of different conformations and hydrogen bonding in o-methoxybenzaldehyde oxime derivatives aids in designing molecules with tailored properties for specific applications (Gomes et al., 2018).

Photochemistry and Molecular Transformations

The study of substituent effects on the photochemistry of o-methoxybenzaldehyde derivatives offers valuable insights into how different functional groups influence the photochemical behavior of these compounds. Understanding these effects is crucial for applications in photochemistry, where these compounds can serve as precursors or intermediates in light-induced chemical reactions. This knowledge contributes to the development of new photochemical processes and materials (Charlton & Koh, 1988).

Electrosynthesis and Chemical Transformations

Electrosynthesis involves using electrical energy to drive chemical reactions, and o-methoxybenzaldehyde oxime derivatives have been explored in this context. For example, the electrochemical oxidation of these compounds can lead to the formation of valuable chemical intermediates with high selectivity and yield. This approach is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis methods, showcasing the potential of o-methoxybenzaldehyde oxime derivatives in green chemistry applications (Sherbo et al., 2018).

Safety And Hazards

Safety data sheets suggest that compounds similar to “o-Methoxybenzaldehyde oxime” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Oxime esters, including “o-Methoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are being utilized as a versatile platform for the synthesis of various heterocycles . This indicates promising future directions in the field of medicinal and synthetic chemistry.

properties

IUPAC Name

(NE)-N-[(2-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNSTKQBGIAEL-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzaldehyde oxime

CAS RN

29577-53-5
Record name o-Methoxybenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029577535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXYBENZALDEHYDE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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